molecular formula C20H18N2O2 B14591422 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-64-7

3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine

Cat. No.: B14591422
CAS No.: 61201-64-7
M. Wt: 318.4 g/mol
InChI Key: BDOFFJVMBWCCBB-UHFFFAOYSA-N
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Description

3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a phenyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-6-(prop-2-en-1-yl)phenol with a suitable pyridazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • (E)-2-Methoxy-4-(prop-1-enyl)phenol
  • Phenol, 2-methoxy-4-(1-propenyl)-

Uniqueness

3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine stands out due to its unique combination of functional groups and the presence of a pyridazine ring. This structural uniqueness imparts specific chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the pyridazine ring can enhance its biological activity and stability compared to other phenoxy derivatives.

Properties

CAS No.

61201-64-7

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(2-methoxy-6-prop-2-enylphenoxy)-6-phenylpyridazine

InChI

InChI=1S/C20H18N2O2/c1-3-8-16-11-7-12-18(23-2)20(16)24-19-14-13-17(21-22-19)15-9-5-4-6-10-15/h3-7,9-14H,1,8H2,2H3

InChI Key

BDOFFJVMBWCCBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C

Origin of Product

United States

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